N-Desmethyl-4'-hydroxy Tamoxifen (E/Z Mixture)

Description

Properties

CAS No. |

170171-12-7 |

|---|---|

Molecular Formula |

C25H27NO2 |

Molecular Weight |

373.5 g/mol |

IUPAC Name |

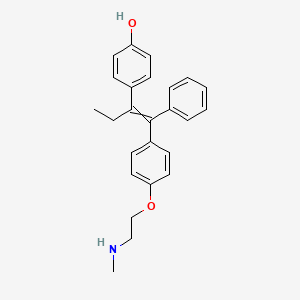

4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol |

InChI |

InChI=1S/C25H27NO2/c1-3-24(19-9-13-22(27)14-10-19)25(20-7-5-4-6-8-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24- |

InChI Key |

KLPBCGLMGLFHNY-IZHYLOQSSA-N |

SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=C(C=C3)O |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O |

Synonyms |

4-[(1Z)-1-[[4-[2-(Methylamino)ethoxy]phenyl]phenylmethylene]propyl]phenol; _x000B_(Z)-4-[1-[[4-[2-(Methylamino)ethoxy]phenyl]phenylmethylene]propyl]phenol; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-Desmethyl-4'-hydroxy Tamoxifen (Endoxifen)

Abstract

N-Desmethyl-4'-hydroxy tamoxifen, more commonly known as endoxifen, is a principal active metabolite of the widely prescribed breast cancer drug, tamoxifen.[1][2] As a Selective Estrogen Receptor Modulator (SERM), its clinical efficacy is intrinsically linked to its complex mechanism of action, which involves high-affinity binding to estrogen receptors (ERs) and subsequent modulation of gene transcription in a tissue-specific manner. This guide provides a comprehensive technical overview of endoxifen's molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize its activity. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical therapeutic agent.

Introduction: The Clinical Significance of Endoxifen

Tamoxifen, a cornerstone in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer, is a prodrug that requires metabolic activation.[3][4] It is extensively metabolized by the hepatic cytochrome P450 (CYP) enzyme system, particularly CYP2D6, into several metabolites.[1][5][6] Among these, endoxifen and 4-hydroxytamoxifen (4-HT) are recognized as the most pharmacologically active, exhibiting up to 100-fold greater affinity for the estrogen receptor and a correspondingly greater potency in suppressing estrogen-dependent cell proliferation compared to the parent drug.[2][7]

Given that plasma concentrations of endoxifen are often 6 to 12 times higher than those of 4-HT in patients with functional CYP2D6, endoxifen is considered the major active metabolite responsible for tamoxifen's therapeutic effects.[1][8] This has significant clinical implications, as genetic polymorphisms in the CYP2D6 gene can lead to reduced enzyme activity, lower endoxifen levels, and potentially diminished clinical benefit from tamoxifen therapy.[5][9] Understanding the precise mechanism of action of endoxifen is therefore paramount for optimizing endocrine therapy and developing novel therapeutic strategies.

Molecular Mechanism of Action: A Tale of Two Receptors

Endoxifen's primary mechanism of action is its direct interaction with the two subtypes of the estrogen receptor: ERα and ERβ. As a SERM, it does not act as a simple on/off switch but rather as a sophisticated modulator, eliciting different responses in different tissues.

High-Affinity Binding to Estrogen Receptors

Endoxifen competitively binds to the ligand-binding domain (LBD) of both ERα and ERβ, displacing the natural ligand, 17β-estradiol. Its binding affinity is significantly higher than that of tamoxifen and is comparable to that of 4-HT.[10][11] This high affinity is a critical determinant of its potent antiestrogenic activity.[12][13]

| Compound | Relative Binding Affinity for ERα (vs. Estradiol) | Relative Binding Affinity for ERβ (vs. Estradiol) | Source(s) |

| Endoxifen | 12.1% - 181% | 4.75% | [14] |

| 4-Hydroxytamoxifen | 19.0% - 181% | 21.5% | [14] |

| Tamoxifen | 2.8% | Not specified | [14] |

| N-Desmethyltamoxifen | 2.4% | Not specified | [14] |

Table 1: Comparative binding affinities of tamoxifen and its key metabolites for estrogen receptors. Note the significantly higher affinity of endoxifen and 4-hydroxytamoxifen compared to the parent drug.

Conformational Change and Coregulator Recruitment

Upon binding, endoxifen induces a unique conformational change in the estrogen receptor, distinct from that induced by estradiol (an agonist) or fulvestrant (a pure antagonist). This altered conformation dictates the subsequent interaction of the receptor with transcriptional coregulators.

-

In Breast Tissue (Antagonism): In breast cancer cells, the endoxifen-ER complex preferentially recruits corepressor proteins, such as NCoR and SMRT.[4][15] This corepressor-bound complex then binds to Estrogen Response Elements (EREs) in the promoter regions of target genes. The presence of corepressors prevents the assembly of the transcriptional machinery, leading to the silencing of estrogen-responsive genes that drive cell proliferation (e.g., c-Myc, Cyclin D1). This blockade of proliferative signaling is the primary mechanism behind its anti-cancer effect in ER+ breast cancer.[3]

-

In Other Tissues (Agonism/Partial Agonism): In tissues like bone and the uterus, the endoxifen-ER complex can recruit coactivator proteins, leading to a partial estrogenic (agonist) effect.[2][16] For example, this agonist activity in bone is beneficial, as it can help maintain bone density.[16] However, the partial agonist effect in the uterus can lead to endometrial proliferation, a known side effect of tamoxifen therapy, although some studies suggest endoxifen has minimal uterotrophic activity compared to tamoxifen.[2][16]

Downstream Signaling Pathways

The ultimate effect of endoxifen is the modulation of gene expression, leading to changes in cellular processes like cell cycle progression and apoptosis.

Transcriptional Regulation

By promoting corepressor binding in breast cancer cells, endoxifen effectively blocks the transcription of genes essential for cell cycle progression from the G1 to S phase. This leads to G1 cell cycle arrest.[2] Studies have shown that endoxifen treatment results in the downregulation of key estrogen-stimulated genes.[10]

Induction of Apoptosis

Beyond cell cycle arrest, endoxifen can also induce apoptosis (programmed cell death) in breast cancer cells.[2][17] This effect is concentration-dependent. Pathway analysis of genes regulated by endoxifen reveals the induction of apoptosis-related pathways.[2]

ERα-Independent Mechanisms

Recent research has uncovered potential ERα-independent mechanisms of action for endoxifen, particularly at higher, clinically achievable concentrations.[18][19] Endoxifen has been shown to inhibit Protein Kinase C (PKC), specifically the PKCβ1 isoform.[18][20] This inhibition leads to the downregulation of the PI3K/AKT signaling pathway, a critical survival pathway in many cancers. By attenuating AKT phosphorylation, endoxifen can further suppress cell survival and induce apoptosis, even in endocrine-refractory settings.[19][20]

Experimental Characterization of Endoxifen Activity

The elucidation of endoxifen's mechanism of action relies on a suite of well-established in vitro assays. These protocols provide a self-validating system to confirm its identity as a potent SERM.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of endoxifen for ERα and ERβ relative to estradiol. This assay quantifies the concentration of endoxifen required to displace a radiolabeled estrogen ligand from the receptor.[21]

Methodology:

-

Preparation of Receptor Source: A cytosol fraction containing estrogen receptors is prepared from a suitable source, such as rat uterine tissue or ER-expressing cell lines.[21][22]

-

Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]-17β-estradiol) is incubated with the receptor preparation in the presence of varying concentrations of unlabeled endoxifen.[23]

-

Separation: Bound and free radiolabeled estradiol are separated using methods like filtration through glass fiber filters.[23]

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor (endoxifen) concentration. The IC50 value (the concentration of endoxifen that inhibits 50% of the specific binding of the radioligand) is calculated. This value is inversely proportional to the binding affinity.[23]

ER-Mediated Reporter Gene Assay

Objective: To functionally characterize the antagonist or agonist activity of endoxifen by measuring its effect on ER-mediated gene transcription.[24]

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., MCF-7, which endogenously expresses ER, or HEK293 cells) is co-transfected with two plasmids: an ER expression vector (if not endogenously expressed) and a reporter plasmid.[25][26] The reporter plasmid contains an ERE linked to a reporter gene, such as luciferase.[27]

-

Compound Treatment: The transfected cells are treated with estradiol (agonist control), endoxifen alone (to test for agonist activity), or a combination of estradiol and endoxifen (to test for antagonist activity).

-

Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the activity of the luciferase enzyme is measured using a luminometer.

-

Data Analysis: A decrease in luciferase activity in the presence of estradiol and endoxifen, compared to estradiol alone, indicates antagonist activity. An increase in activity with endoxifen alone indicates agonist activity.

Cell Proliferation Assay (e.g., MTT/MTS Assay)

Objective: To assess the cytostatic or cytotoxic effect of endoxifen on ER+ breast cancer cell lines.[28][29]

Methodology:

-

Cell Seeding: ER+ breast cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to attach.[12]

-

Compound Treatment: The cells are treated with various concentrations of endoxifen for a defined period (e.g., 24-72 hours).

-

MTT/MTS Reagent Addition: A reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active metabolism convert the MTT into a purple formazan product.[29]

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is read on a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are used to calculate the IC50 value, representing the concentration of endoxifen that inhibits cell growth by 50%.[29]

Conclusion

N-Desmethyl-4'-hydroxy tamoxifen (endoxifen) is the primary active metabolite driving the therapeutic efficacy of tamoxifen. Its mechanism of action is multifaceted, centered on its high-affinity binding to estrogen receptors. This interaction induces a specific conformational change that promotes the recruitment of corepressors in breast tissue, leading to the transcriptional repression of estrogen-driven genes, cell cycle arrest, and apoptosis. Furthermore, emerging evidence points to an ER-independent mechanism involving the inhibition of the PKC/AKT survival pathway. The tissue-specific nature of its activity, exhibiting antagonism in the breast while having partial agonist effects elsewhere, defines it as a classic SERM. A thorough understanding of this complex pharmacology, validated through a series of robust in vitro assays, is essential for the continued optimization of endocrine therapies for ER+ breast cancer.

References

-

Wikipedia. Endoxifen. [Link]

-

Chen, S., Hsieh, J., & Huang, R. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Current Protocols, 4(10), e70029. [Link]

-

MDPI. CYP2D6 and Tamoxifen Metabolism. Encyclopedia. [Link]

-

Hawse, J. R., et al. (2021). Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside. Cancers, 13(9), 2001. [Link]

-

Wu, X., et al. (2013). Endoxifen's Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens. PLoS ONE, 8(1), e54613. [Link]

-

Del Re, M., et al. (2016). The Impact of CYP2D6 Genotyping on Tamoxifen Treatment. Pharmgenomics Pers Med, 9, 51-61. [Link]

-

Neven, P., et al. (2017). Improved Prediction of Endoxifen Metabolism by CYP2D6 Genotype in Breast Cancer Patients Treated with Tamoxifen. Frontiers in Pharmacology, 8, 564. [Link]

-

National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. [Link]

-

Inoue, A., et al. (2002). A reporter gene assay for evaluation of tissue-specific responses to estrogens based on the differential use of promoters A to F of the human estrogen receptor alpha gene. Journal of Pharmacological and Toxicological Methods, 47(3), 129-135. [Link]

-

Hussaarts, K. G. A. M., et al. (2021). Clinical CYP2D6 Genotyping to Personalize Adjuvant Tamoxifen Treatment in ER-Positive Breast Cancer Patients: Current Status of a Controversy. Cancers, 13(4), 784. [Link]

-

Vahdati, S., et al. (2019). Clinical Trial: CYP2D6 Related Dose Escalation of Tamoxifen in Breast Cancer Patients With Iranian Ethnic Background Resulted in Increased Concentrations of Tamoxifen and Its Metabolites. Frontiers in Pharmacology, 10, 509. [Link]

-

Thomas, P. (2018). Tamoxifen Mechanism. News-Medical.Net. [Link]

-

Journal of Sichuan University (Medical Science Edition). (2012). Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect ofChemicals. [Link]

-

U.S. Environmental Protection Agency. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]

-

Wagner, J., et al. (2018). Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models. Breast Cancer Research and Treatment, 171(2), 303-316. [Link]

-

An, K. C. (2014). Selective estrogen receptor modulators: tissue specificity and clinical utility. International Journal of Women's Health, 6, 759-767. [Link]

-

ResearchGate. (2005). Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen. [Link]

-

Wilson, V. S., et al. (2004). Development and Characterization of a Cell Line That Stably Expresses an Estrogen-Responsive Luciferase Reporter for the Detection of Estrogen Receptor Agonist and Antagonists. Toxicological Sciences, 81(1), 69-79. [Link]

-

Johnson, M. D., et al. (2004). Pharmacological Characterization of 4-hydroxy-N-desmethyl Tamoxifen, a Novel Active Metabolite of Tamoxifen. Breast Cancer Research and Treatment, 85(2), 151-159. [Link]

-

Johnson, M. D., et al. (2004). Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen. Breast Cancer Research and Treatment, 85(2), 151-159. [Link]

-

An, K. C. (2014). Selective estrogen receptor modulators: tissue specificity and clinical utility. International Journal of Women's Health, 6, 759–767. [Link]

-

ResearchGate. (2023). Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer. [Link]

-

Goetz, M. P., et al. (2023). Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer. npj Breast Cancer, 9(1), 101. [Link]

-

Coezy, E., Borgna, J. L., & Rochefort, H. (1982). Tamoxifen and metabolites in MCF7 cells: correlation between binding to estrogen receptor and inhibition of cell growth. Cancer Research, 42(1), 317-323. [Link]

-

Tang, Z. R., et al. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PLoS ONE, 8(4), e63197. [Link]

-

Patel, S., & Sharma, A. (2023). Tamoxifen. In StatPearls. StatPearls Publishing. [Link]

-

Goetz, M. P., et al. (2023). Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer. npj Breast Cancer, 9(1), 101. [Link]

-

Lim, Y. C., et al. (2005). Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen. Cancer Chemotherapy and Pharmacology, 55(5), 471-478. [Link]

-

JoVE. (2023). Ligand-binding Domain Dimerization Analysis by Two-Hybrid Assay. [Link]

-

Chinese Journal of Mass Spectrometry. (2024). Effect of tamoxifen on MCF-7 cell proliferation determined by MTS assay. [Link]

-

Frontiers Media S.A. (2024). Pharmacotherapeutic considerations of selective estrogen receptor modulators for vascular protection. Frontiers in Pharmacology. [Link]

-

Coezy, E., Borgna, J. L., & Rochefort, H. (1982). Tamoxifen and metabolites in MCF7 cells: Correlation between binding to estrogen receptor and inhibition of cell growth. Cancer Research, 42(1), 317-323. [Link]

-

Reinhardt, T. A., et al. (2018). Skeletal and Uterotrophic Effects of Endoxifen in Female Rats. Endocrinology, 159(1), 22-32. [Link]

-

Al-Otaibi, W. A., et al. (2020). Cytotoxic effects of tamoxifen in breast cancer cells. Cancer Drug Resistance, 3(4), 934-943. [Link]

-

Zare, H., et al. (2021). Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing. Frontiers in Bioengineering and Biotechnology, 9, 735626. [Link]

-

ResearchGate. (2002). Novel Strategies for the Identification and Characterization of Selective Estrogen Receptor Modulators (SERMs). [Link]

-

Grantome. (2012). Development and Characterization of Novel SERMs. [Link]

-

Willson, T. M., et al. (1997). Characterization of selective estrogen receptor modulator (SERM) activity in two triarylethylene oxybutyric acids. The Journal of Steroid Biochemistry and Molecular Biology, 63(1-3), 57-64. [Link]

-

Jordan, V. C. (2007). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. Current Reviews in Musculoskeletal Medicine, 1(1), 1-7. [Link]

Sources

- 1. CYP2D6 and Tamoxifen Metabolism | Encyclopedia MDPI [encyclopedia.pub]

- 2. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. dovepress.com [dovepress.com]

- 5. mdpi.com [mdpi.com]

- 6. Clinical CYP2D6 Genotyping to Personalize Adjuvant Tamoxifen Treatment in ER-Positive Breast Cancer Patients: Current Status of a Controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Improved Prediction of Endoxifen Metabolism by CYP2D6 Genotype in Breast Cancer Patients Treated with Tamoxifen [frontiersin.org]

- 10. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Tamoxifen and metabolites in MCF7 cells: correlation between binding to estrogen receptor and inhibition of cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Endoxifen - Wikipedia [en.wikipedia.org]

- 15. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Skeletal and Uterotrophic Effects of Endoxifen in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing [frontiersin.org]

- 18. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 23. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect ofChemicals [jsu-mse.com]

- 26. academic.oup.com [academic.oup.com]

- 27. caymanchem.com [caymanchem.com]

- 28. Effect of tamoxifen on MCF-7 cell proliferation determined by MTS assay [zpxb.xml-journal.net]

- 29. oaepublish.com [oaepublish.com]

An In-depth Technical Guide to the Pharmacokinetic Profile of N-Desmethyl-4'-hydroxy Tamoxifen (Endoxifen) in Preclinical Models

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile of N-Desmethyl-4'-hydroxy Tamoxifen, more commonly known as Endoxifen, in preclinical models. As the principal active metabolite of Tamoxifen, a widely utilized selective estrogen receptor modulator (SERM) for the treatment and prevention of estrogen receptor (ER)-positive breast cancer, a thorough understanding of Endoxifen's absorption, distribution, metabolism, and excretion (ADME) characteristics is paramount for drug development professionals.[1][2] This document synthesizes data from various preclinical species, offering insights into the causal relationships behind experimental design and methodologies. It is intended to serve as a vital resource for researchers and scientists in the fields of oncology, pharmacology, and drug metabolism.

Introduction: The Critical Role of Endoxifen in Tamoxifen Therapy

Tamoxifen is a prodrug that undergoes extensive metabolic activation to exert its therapeutic effects.[3] While several metabolites are formed, Endoxifen and 4-hydroxytamoxifen (4-OH-TAM) are recognized as the most potent, exhibiting a significantly higher binding affinity for the estrogen receptor—up to 100 times greater than Tamoxifen itself.[2][4][5] Notably, plasma concentrations of Endoxifen are typically 6 to 12 times higher than those of 4-OH-TAM, positioning Endoxifen as the key mediator of Tamoxifen's clinical activity.[1][5]

The metabolic conversion of Tamoxifen to Endoxifen is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[1][6][7] Genetic polymorphisms in the CYP2D6 gene can lead to substantial interindividual variability in Endoxifen plasma levels, potentially impacting therapeutic efficacy.[5][7] This variability underscores the importance of studying the pharmacokinetics of Endoxifen directly, particularly in preclinical models, to inform clinical development and optimize patient outcomes.[4] The direct administration of Endoxifen is being explored as a strategy to bypass the metabolic variability associated with Tamoxifen.[4][5]

Rationale for Preclinical Pharmacokinetic Profiling

Preclinical PK studies are indispensable for:

-

Establishing Dose-Response Relationships: Understanding the correlation between administered dose and resulting plasma and tissue concentrations of Endoxifen.

-

Interspecies Scaling: Comparing the pharmacokinetic parameters across different animal models (e.g., rats, mice, dogs) to predict human pharmacokinetics.[6]

-

Identifying Potential Drug-Drug Interactions: Investigating the impact of co-administered drugs on Endoxifen's metabolism and transport.

-

Evaluating Bioavailability: Determining the fraction of an administered dose of Endoxifen that reaches systemic circulation.[4]

-

Informing Toxicology Studies: Linking systemic exposure to observed toxicities in preclinical species.

Metabolic Pathways and Bioactivation

The formation of Endoxifen from Tamoxifen is a multi-step process predominantly carried out by hepatic enzymes. The primary metabolic pathways are illustrated in the diagram below.

Caption: Primary Metabolic Pathways of Tamoxifen to Endoxifen.

Tamoxifen is primarily N-demethylated by CYP3A4 and CYP3A5 to form N-desmethyltamoxifen (NDM-TAM).[1][6] Subsequently, NDM-TAM is hydroxylated by the polymorphic enzyme CYP2D6 to yield Endoxifen.[1][6] A minor pathway involves the 4-hydroxylation of Tamoxifen by CYP2D6 to form 4-OH-TAM, which is then N-demethylated to Endoxifen.[6]

In Vitro Pharmacokinetic Assessment

In vitro systems are crucial for elucidating the fundamental metabolic and transport characteristics of Endoxifen without the complexities of a whole-organism model.

Hepatocyte Metabolism Studies

-

Objective: To determine the rate and extent of Endoxifen metabolism in liver cells from various preclinical species and humans, and to identify the major metabolites formed.

-

Rationale: Hepatocytes contain a full complement of drug-metabolizing enzymes and provide a more physiologically relevant system than subcellular fractions like microsomes. Comparing metabolic profiles across species helps in selecting the most appropriate animal model for in vivo studies.[8]

Experimental Protocol: Suspended Hepatocyte Incubations

-

Hepatocyte Source: Obtain cryopreserved or fresh hepatocytes from relevant preclinical species (e.g., rat, dog, minipig, non-human primate) and humans.

-

Incubation: Incubate a known concentration of Endoxifen (e.g., 10 µM) with a suspension of hepatocytes at 37°C.[8]

-

Time Points: Collect samples at various time points (e.g., 0, 2, and 4 hours).[8]

-

Sample Processing: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

-

Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound and identify and quantify metabolites.

-

Key Insight: Studies have shown that Endoxifen is rapidly and extensively glucuronidated in hepatocytes from rabbits and minipigs, while metabolism is slower in human hepatocytes.[8] Rats and dogs demonstrate a substantially more rapid metabolism of Endoxifen compared to humans.[8]

Microsomal Stability Assays

-

Objective: To assess the intrinsic clearance of Endoxifen by cytochrome P450 enzymes.

-

Rationale: Liver microsomes are a rich source of CYP enzymes and are a standard tool for evaluating Phase I metabolism.

Experimental Protocol: Microsomal Incubation

-

Reaction Mixture: Prepare an incubation mixture containing liver microsomes from the species of interest, a NADPH-generating system (cofactor for CYP enzymes), and a buffer.

-

Incubation: Add Endoxifen to the pre-warmed reaction mixture and incubate at 37°C.

-

Time Points: Aliquots are removed at specific time points and the reaction is quenched.

-

Analysis: Quantify the disappearance of Endoxifen over time using LC-MS/MS.

-

Expert Commentary: While useful for assessing CYP-mediated metabolism, microsomal assays do not capture the contribution of Phase II enzymes (e.g., UGTs) or transporter proteins. Therefore, data from hepatocyte studies provide a more complete picture of hepatic clearance.

Transporter Interaction Studies

-

Objective: To determine if Endoxifen is a substrate of key efflux transporters, such as P-glycoprotein (P-gp, MDR1, ABCB1).

-

Rationale: P-gp is highly expressed at the blood-brain barrier and in some tumor cells.[3] Its interaction with Endoxifen can significantly impact drug distribution to the brain and intracellular concentrations in cancer cells.[3]

Experimental Protocol: In Vitro Transwell Assay

-

Cell Culture: Utilize a polarized cell line overexpressing the transporter of interest (e.g., human P-glycoprotein).

-

Transport Assay: Seed the cells on a semi-permeable membrane in a Transwell plate. Add Endoxifen to either the apical or basolateral chamber.

-

Sampling: At various time points, collect samples from the opposite chamber.

-

Analysis: Quantify the amount of Endoxifen transported across the cell monolayer using LC-MS/MS. A significantly higher transport in the basal-to-apical direction indicates active efflux. This can be confirmed by the abrogation of this directional transport in the presence of a specific P-gp inhibitor.[3]

-

Authoritative Finding: In vitro studies have demonstrated that Endoxifen is a substrate of P-glycoprotein.[3][5]

In Vivo Pharmacokinetic Studies in Preclinical Models

In vivo studies are essential for understanding the complete ADME profile of Endoxifen in a living organism.

Animal Model Selection

The choice of animal model is critical and should be based on similarities in metabolism to humans. As noted, rats and dogs are commonly used in preclinical safety studies.[8] However, it's important to be aware of the species differences in Endoxifen metabolism.[8]

Study Design and Execution

Caption: Workflow for a Preclinical In Vivo Pharmacokinetic Study.

Step-by-Step Methodology: Oral Pharmacokinetic Study in Rats

-

Animal Model: Female Sprague-Dawley rats with indwelling jugular vein cannulas are often used.[4] All procedures must be approved by an Institutional Animal Care and Use Committee.[4]

-

Dosing: Administer Endoxifen (e.g., as Z-endoxifen) via oral gavage at various dose levels.[4]

-

Blood Sampling: Collect serial blood samples from the jugular vein cannula at predetermined time points (e.g., pre-dose, and at multiple time points post-dose) into tubes containing an anticoagulant.

-

Plasma Preparation: Centrifuge the blood samples to separate plasma.

-

Bioanalysis: Quantify the concentrations of Endoxifen and its metabolites in plasma using a validated LC-MS/MS method.[9][10]

-

Pharmacokinetic Parameter Calculation: Use non-compartmental or compartmental analysis to determine key PK parameters.

Key Pharmacokinetic Parameters

| Parameter | Description | Significance in Preclinical Studies |

| Cmax | Maximum plasma concentration | Indicates the peak exposure to the drug. |

| Tmax | Time to reach Cmax | Reflects the rate of absorption. |

| AUC | Area under the plasma concentration-time curve | Represents the total systemic exposure to the drug. |

| t1/2 | Elimination half-life | Determines the time required for the drug concentration to decrease by half. |

| CL | Clearance | Measures the volume of plasma cleared of the drug per unit time. |

| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues. |

| F (%) | Bioavailability | The fraction of the administered dose that reaches systemic circulation. |

Summary of In Vivo Pharmacokinetic Data in Preclinical Models

| Species | Dose Route | Key Findings | Reference |

| Rat | Oral | High oral bioavailability (>67%).[11] Plasma concentrations of Endoxifen are significantly higher after oral Endoxifen administration compared to a similar dose of Tamoxifen.[4] | [4][11] |

| Dog | Oral | Good oral bioavailability (>50%).[11] Substantially higher Endoxifen exposure with Endoxifen administration versus an equivalent Tamoxifen dose.[11] | [11] |

| Mouse | Oral | High oral bioavailability.[4] Plasma concentrations of Endoxifen are eightfold higher than those achieved with a comparable dose of Tamoxifen.[4] | [4] |

Distribution of Endoxifen in Preclinical Models

The distribution of Endoxifen into various tissues is a critical determinant of its efficacy and potential off-target effects.

Plasma Protein Binding

-

Significance: Only the unbound fraction of a drug is pharmacologically active and available for distribution and elimination.

-

Findings: The protein binding of Tamoxifen and its major metabolites is high, exceeding 98%.[12] Albumin is the primary carrier protein in human plasma.[12] It is expected that Endoxifen exhibits similarly high protein binding.

Tissue Distribution

-

Methodology: Following administration of Endoxifen, animals are euthanized at various time points, and tissues of interest (e.g., tumor, brain, liver, uterus) are collected. Drug concentrations in tissue homogenates are then determined by LC-MS/MS.

-

Key Findings:

-

Tumor Tissue: Concentrations of Endoxifen in breast tumor tissue are significantly correlated with serum levels and are typically 5-10 times higher than in serum.[13]

-

Brain Distribution: The blood-brain barrier significantly restricts the entry of Endoxifen.[14] However, in mice deficient in the P-glycoprotein transporter (Mdr1a-deficient), brain concentrations of Endoxifen were nearly 20-fold higher compared to wild-type mice, confirming the role of P-gp in limiting brain penetration.[3][5]

-

Excretion of Endoxifen

The elimination of Endoxifen and its metabolites from the body occurs through various routes.

-

Major Route of Excretion: Preclinical studies in various species, including rats and dogs, have shown that the primary route of excretion for Tamoxifen and its metabolites is through the feces.[15]

-

Biliary and Urinary Excretion: Hydroxylated metabolites, including Endoxifen, are excreted in bile and urine, often as conjugated metabolites (e.g., glucuronides).[12][16] In humans, 4-hydroxytamoxifen is a dominant compound found in bile and urine shortly after administration, while Endoxifen appears later.[16]

Bioanalytical Methodology: A Cornerstone of Pharmacokinetic Studies

Accurate and sensitive bioanalytical methods are essential for the quantification of Endoxifen in biological matrices.

-

Primary Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of Endoxifen and other Tamoxifen metabolites due to its high sensitivity, specificity, and speed.[9][10][17]

-

Alternative Technique: High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a more accessible and cost-effective option, though it may be less sensitive than LC-MS/MS.[17]

Protocol: LC-MS/MS Quantification of Endoxifen in Plasma

-

Sample Preparation: Protein precipitation with an organic solvent (e.g., methanol or acetonitrile) is a common and effective method for extracting Endoxifen from plasma.[10][17]

-

Chromatographic Separation: A C18 analytical column is typically used to separate Endoxifen from other metabolites and endogenous plasma components.[9][18] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is employed.[9][10]

-

Mass Spectrometric Detection: Detection is achieved using a mass spectrometer with positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[10]

-

Validation: The method must be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, recovery, and matrix effects.[9]

Conclusion and Future Directions

The preclinical pharmacokinetic profile of Endoxifen reveals it to be a metabolite with high oral bioavailability in several species.[4][11] Its distribution is characterized by high protein binding and significant tissue accumulation, particularly in tumor tissue.[12][13] The blood-brain barrier, fortified by the P-glycoprotein efflux pump, limits its central nervous system penetration.[3][5] The primary route of elimination is fecal excretion.[15]

Future research in preclinical models should continue to explore:

-

The impact of genetic variations in drug transporters on Endoxifen disposition.

-

The potential for drug-drug interactions with inhibitors or inducers of CYP enzymes and transporters.

-

The development of novel formulations to enhance the therapeutic index of Endoxifen.

-

Further characterization of the pharmacokinetic-pharmacodynamic (PK/PD) relationship to better predict clinical efficacy.

This in-depth understanding of Endoxifen's preclinical pharmacokinetics is fundamental to its ongoing clinical development and the pursuit of personalized medicine in breast cancer therapy.

References

-

Etienne, M. C., et al. (1989). Distribution of 4-hydroxy-N-desmethyltamoxifen and other tamoxifen metabolites in human biological fluids during tamoxifen treatment. PubMed. [Link]

-

Jordan, V. C. (2003). New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer. PubMed Central. [Link]

-

Buhrow, S. A., et al. (2023). Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer. PubMed. [Link]

-

Buhrow, S. A., et al. (2023). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer. National Institutes of Health. [Link]

-

Ter Heine, R., et al. (2014). Physiologically Based Pharmacokinetic Modeling of Tamoxifen and its Metabolites in Women of Different CYP2D6 Phenotypes Provides New Insight into the Tamoxifen Mass Balance. National Institutes of Health. [Link]

-

Glaze, E. R., et al. (2022). Evidence to Support the Use of Endoxifen to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism. National Institutes of Health. [Link]

-

Meltzer, N. M., et al. (1984). Influence of tamoxifen and its N-desmethyl and 4-hydroxy metabolites on rat liver microsomal enzymes. PubMed. [Link]

-

Patel, D., et al. (2018). Bioanalytical methods for determination of tamoxifen and its phase I metabolites: A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Lien, E. A., et al. (1991). Metabolites, pharmacodynamics, and pharmacokinetics of tamoxifen in rats and mice compared to the breast cancer patient. PubMed. [Link]

-

Rangel-Méndez, J. A., et al. (2019). Development of a high-performance liquid chromatography method with fluorescence detection for the routine quantification of tamoxifen, endoxifen and 4-hydroxytamoxifen in plasma from breast cancer patients. Sci-Hub. [Link]

-

Johnson, M. D., et al. (2004). Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen. PubMed. [Link]

-

Notley, L. M., et al. (2005). Large interindividual variability in the in vitro formation of tamoxifen metabolites related to the development of genotoxicity. National Institutes of Health. [Link]

-

de Vries Schultink, A. H. M., et al. (2020). CYP2D6 and Tamoxifen Metabolism. Encyclopedia MDPI. [Link]

-

Ter Heine, R., et al. (2014). Physiologically based pharmacokinetic modeling of tamoxifen and its metabolites in women of different CYP2D6 phenotypes provides new insight into the tamoxifen mass balance. CORE. [Link]

-

Lien, E. A., et al. (1991). Metabolites, pharmacodynamics, and pharmacokinetics of tamoxifen in rats and mice compared to the breast cancer patient. Drug Metabolism and Disposition. [Link]

-

Ter Heine, R., et al. (2014). Physiologically Based Pharmacokinetic Modeling of Tamoxifen and its Metabolites in Women of Different CYP2D6 Phenotypes Provides New Insight into the Tamoxifen Mass Balance. ResearchGate. [Link]

-

Westley, K. E., et al. (2017). Discovery of Tamoxifen and N-Desmethyl Tamoxifen Protein Targets in MCF-7 Cells Using Large-Scale Protein Folding and Stability Measurements. National Institutes of Health. [Link]

-

Teft, W. A., et al. (2011). Endoxifen, the Active Metabolite of Tamoxifen, Is a Substrate of the Efflux Transporter P-Glycoprotein (Multidrug Resistance 1). Drug Metabolism and Disposition. [Link]

-

Kaku, T., et al. (2008). Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants. National Institutes of Health. [Link]

-

Glaze, E. R., et al. (2022). Bioavailability and Pharmacokinetics of Endoxifen in Female Rats and Dogs: Evidence to Support the Use of Endoxifen to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism. PubMed. [Link]

-

Borgna, J. L., & Rochefort, H. (1981). Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer. PubMed. [Link]

-

Glaze, E. R., et al. (2022). Role of CYP2D6 and other CYP enzymes in the metabolism of tamoxifen to... ResearchGate. [Link]

-

Muzzio, M., et al. (2015). In vitro metabolism of endoxifen in hepatocytes from humans and preclinical toxicology species. AACR. [Link]

-

Teft, W. A., et al. (2011). Endoxifen, the Active Metabolite of Tamoxifen, Is a Substrate of the Efflux Transporter P-Glycoprotein (Multidrug Resistance 1). ResearchGate. [Link]

-

Teft, W. A., et al. (2011). Endoxifen, the active metabolite of tamoxifen, is a substrate of the efflux transporter P-glycoprotein (multidrug resistance 1). PubMed. [Link]

-

Meltzer, N. M., et al. (1984). Influence of tamoxifen and its N-desmethyl and 4-hydroxy metabolites on rat liver microsomal enzymes. Sci-Hub. [Link]

-

Higgins, M. J., & Stearns, V. (2010). CYP2D6 polymorphisms and tamoxifen metabolism: clinical relevance. VIVO. [Link]

-

Al-Majdoub, Z. M., et al. (2022). Factors Influencing Pharmacokinetics of Tamoxifen in Breast Cancer Patients: A Systematic Review of Population Pharmacokinetic Models. MDPI. [Link]

-

Huppert, M., et al. (2019). New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients. National Institutes of Health. [Link]

-

Singh, G., et al. (2016). URINE EXCRETION STUDY OF TAMOXIFEN METABOLITE, 3-HYDROXY-4-METHOHY TAMOXIFEN BY GC-MS. Journal of Drug Delivery and Therapeutics. [Link]

-

de Vries Schultink, A. H. M., et al. (2019). Metabolism of tamoxifen into its metabolites N-desmethyltamoxifen, 4-hydroxytamoxifen, endoxifen, 4′-hydroxytamoxifen, and 4′-endoxifen. ResearchGate. [Link]

-

Westley, K. E., et al. (2017). Discovery of Tamoxifen and N-Desmethyl Tamoxifen Protein Targets in MCF-7 Cells Using Large-Scale Protein Folding and Stability Measurements. PubMed. [Link]

-

Fromson, J. M., et al. (1973). Metabolites of tamoxifen in animals and man: identification, pharmacology, and significance. PubMed. [Link]

-

Goetz, M. P., et al. (2017). The Development of Endoxifen for Breast Cancer. National Institutes of Health. [Link]

-

Kalous, A., et al. (2018). Tamoxifen Metabolism in Mouse Brain. Frontiers in Pharmacology. [Link]

-

Mikelman, S., et al. (2018). Tamoxifen and its active metabolites inhibit dopamine transporter function independently of the estrogen receptors. ResearchGate. [Link]

-

Singh, G., et al. (2016). RESEARCH ARTICLE URINE EXCRETION STUDY OF TAMOXIFEN METABOLITE, 3-HYDROXY-4. Semantic Scholar. [Link]

-

Kisanga, E. R., et al. (2004). Excretion of hydroxylated metabolites of tamoxifen in human bile and urine. PubMed. [Link]

-

Madlensky, L., et al. (2011). Tissue distribution of 4-hydroxy-N-desmethyltamoxifen and tamoxifen-N-oxide. National Institutes of Health. [Link]

-

Binkhorst, L., et al. (2015). Impact of Complex Genetic and Drug–Drug Interactions on Tamoxifen Metabolism and Efficacy. MDPI. [Link]

-

Johnson, M. D., et al. (2004). Pharmacological Characterization of 4-hydroxy- N -desmethyl Tamoxifen, a Novel Active Metabolite of Tamoxifen. SciSpace. [Link]

-

Binkhorst, L., et al. (2021). Therapeutic Drug Monitoring of Endoxifen for Tamoxifen Precision Dosing: Feasible in Patients with Hormone-Sensitive Breast Cancer. National Institutes of Health. [Link]

-

Eurofins ADME BIOANALYSES. (n.d.). Pre-Clinical. Eurofins. [Link]

-

Lien, E. A., et al. (1989). Distribution of tamoxifen and metabolites into brain tissue and brain metastases in breast cancer patielits. Bevital AS. [Link]

-

Binkhorst, L., et al. (2021). Generating a Precision Endoxifen Prediction Algorithm to Advance Personalized Tamoxifen Treatment in Patients with Breast Cancer. National Institutes of Health. [Link]

-

van Nuland, M., et al. (2023). Tamoxifen pharmacokinetics and pharmacodynamics in older patients with non-metastatic breast cancer. National Institutes of Health. [Link]

-

Lien, E. A., et al. (1989). Distribution of tamoxifen and metabolites into brain tissue and brain metastases in breast cancer patients. National Institutes of Health. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. Endoxifen, the active metabolite of tamoxifen, is a substrate of the efflux transporter P-glycoprotein (multidrug resistance 1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioavailability and Pharmacokinetics of Endoxifen in Female Rats and Dogs: Evidence to Support the Use of Endoxifen to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Physiologically Based Pharmacokinetic Modeling of Tamoxifen and its Metabolites in Women of Different CYP2D6 Phenotypes Provides New Insight into the Tamoxifen Mass Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vivo.weill.cornell.edu [vivo.weill.cornell.edu]

- 8. iitri.org [iitri.org]

- 9. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioavailability and Pharmacokinetics of Endoxifen in Female Rats and Dogs: Evidence to Support the Use of Endoxifen to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Distribution of 4-hydroxy-N-desmethyltamoxifen and other tamoxifen metabolites in human biological fluids during tamoxifen treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tissue distribution of 4-hydroxy-N-desmethyltamoxifen and tamoxifen-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. frontiersin.org [frontiersin.org]

- 15. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Excretion of hydroxylated metabolites of tamoxifen in human bile and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sci-hub.box [sci-hub.box]

- 18. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stereochemistry of a Key Tamoxifen Metabolite: An In-Depth Technical Guide to the E/Z Isomer Ratio of N-Desmethyl-4'-hydroxy Tamoxifen (Endoxifen)

Introduction: The Critical Role of Endoxifen and Its Geometric Isomers in Tamoxifen Therapy

Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer.[1][2][3] However, tamoxifen itself is a prodrug, requiring metabolic activation to exert its therapeutic effects.[2][4][5] The cytochrome P450 (CYP) enzyme system, particularly CYP2D6 and CYP3A4, metabolizes tamoxifen into several active metabolites.[1][2][6] Among these, 4-hydroxytamoxifen (4-OHT) and N-desmethyl-4'-hydroxy tamoxifen, more commonly known as endoxifen, are of paramount importance.[2][7][8] These metabolites exhibit a significantly higher binding affinity for the estrogen receptor—up to 100 times that of tamoxifen—and are considered the primary drivers of its antiestrogenic activity.[8][9]

This guide focuses specifically on endoxifen, a metabolite whose plasma concentrations in patients can exceed those of 4-OHT, making it a crucial contributor to the overall efficacy of tamoxifen therapy.[7][9][10] A key feature of endoxifen's molecular structure is the presence of a tetrasubstituted double bond, which gives rise to geometric isomerism, resulting in the existence of (E)- and (Z)-isomers.[4][11] The spatial arrangement of the substituents around this double bond is not a trivial matter; the (Z)-isomer of endoxifen is a potent antiestrogen, while the (E)-isomer is considered to be weakly anti-estrogenic or even estrogenic.[11][12] Therefore, understanding and accurately quantifying the E/Z isomer ratio of endoxifen is critical for researchers, clinicians, and drug development professionals involved in tamoxifen research and therapy. This guide provides a comprehensive technical overview of the factors influencing this ratio and the analytical methodologies required for its precise determination.

The Biochemistry of Endoxifen Formation and Isomerization

The metabolic pathway to endoxifen is a multi-step process. Tamoxifen is first metabolized to N-desmethyltamoxifen by CYP3A4 and to 4-hydroxytamoxifen by CYP2D6. Subsequently, N-desmethyltamoxifen is hydroxylated by CYP2D6 to form endoxifen.[6] The stereochemistry of the parent tamoxifen molecule, which also exists as E/Z isomers, influences the isomeric composition of its metabolites.[4][6]

An important consideration for researchers is the potential for interconversion between the (E)- and (Z)-isomers of endoxifen in solution.[13][14] This isomerization can be influenced by several factors, including:

-

pH: Acidic conditions have been shown to facilitate the equilibration of the isomers.[13][14]

-

Temperature: Higher temperatures can increase the rate of isomerization.[11][15]

-

Light: Exposure to light can also promote the conversion between isomers.[16]

-

Solvent: The polarity and nature of the solvent can impact the stability of each isomer.[15]

This inherent instability necessitates careful sample handling and storage protocols to ensure that the measured E/Z ratio accurately reflects the in vivo or in vitro state at the time of sampling.

Analytical Strategies for the Separation and Quantification of Endoxifen Isomers

The structural similarity of the (E)- and (Z)-isomers of endoxifen presents a significant analytical challenge. However, several robust methods have been developed to achieve their separation and quantification, with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) being the most widely adopted techniques.[1][17][18][19]

Chromatographic Separation: The Core of Isomer Resolution

The key to resolving the E/Z isomers of endoxifen lies in the selection of the appropriate chromatographic conditions. Reversed-phase HPLC is the most common approach.[13][18]

Experimental Protocol: HPLC-UV Separation of (E)- and (Z)-Endoxifen

This protocol provides a general framework for the separation of endoxifen isomers using HPLC with UV detection. Optimization will be required based on the specific instrumentation and sample matrix.

1. Instrumentation and Columns:

- An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

- A C18 reversed-phase column is typically used. A common specification is a 150 mm x 4.6 mm column with a 5 µm particle size.[20]

2. Mobile Phase Preparation:

- A common mobile phase composition is a mixture of an aqueous buffer and an organic solvent. For example, a mixture of triethylammonium phosphate buffer (e.g., 5mM, pH 3.3) and acetonitrile is effective.[20] The ratio will need to be optimized to achieve baseline separation of the isomers. A starting point could be a 57:43 (v/v) mixture of the aqueous buffer and acetonitrile.[20]

3. Chromatographic Conditions:

- Flow Rate: Typically around 1.0 mL/min.

- Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducible retention times.

- Detection Wavelength: UV detection is commonly performed at a wavelength where both isomers have significant absorbance, such as 236 nm.[18]

- Injection Volume: Typically 10-20 µL, depending on the sample concentration.

4. Sample Preparation:

- For plasma samples, a protein precipitation step is often necessary. This can be achieved by adding a cold organic solvent like acetonitrile or methanol to the plasma sample, followed by centrifugation to pellet the precipitated proteins.[19][21]

- The supernatant is then collected and can be directly injected or evaporated to dryness and reconstituted in the mobile phase.

5. Data Analysis:

- The (E)- and (Z)-isomers will elute at different retention times. The identity of each peak should be confirmed using certified reference standards for both isomers.

- Quantification is achieved by integrating the peak area of each isomer and comparing it to a calibration curve generated from standards of known concentrations.

Mass Spectrometry Detection: Enhanced Sensitivity and Specificity

For applications requiring higher sensitivity and specificity, such as the analysis of low-concentration metabolites in biological matrices, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice.[17][19]

Experimental Workflow: LC-MS/MS Analysis of Endoxifen Isomers

Caption: Workflow for the LC-MS/MS analysis of E/Z endoxifen isomers.

In an LC-MS/MS workflow, the chromatographic separation is followed by detection using a tandem mass spectrometer. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of endoxifen) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and sensitivity.

Table 1: Example Mass Spectrometry Parameters for Endoxifen Isomer Analysis

| Parameter | Value | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Endoxifen contains a basic nitrogen atom that is readily protonated. |

| Precursor Ion (Q1) | m/z 374.2 | Corresponds to the [M+H]⁺ of N-Desmethyl-4'-hydroxy Tamoxifen. |

| Product Ion (Q3) | m/z 72.1 | A common fragment ion corresponding to the dimethylaminoethyl side chain, providing specificity. |

| Collision Energy (CE) | To be optimized | The energy required to fragment the precursor ion into the product ion; instrument-dependent. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

While chromatography is essential for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural confirmation of the (E)- and (Z)-isomers.[11] Two-dimensional NMR experiments, such as the Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be used to establish through-space correlations between protons.[11] These correlations provide unambiguous evidence for the spatial arrangement of the substituents around the double bond, allowing for the definitive assignment of the E and Z configurations.[11]

Logical Diagram: Distinguishing E and Z Isomers of Endoxifen using NOESY/ROESY

Caption: Using NOESY/ROESY to differentiate E and Z isomers of endoxifen.

Factors Influencing the E/Z Isomer Ratio: From Synthesis to In Vivo Metabolism

The E/Z isomer ratio of endoxifen is not a static value but is influenced by a variety of factors throughout the lifecycle of the compound, from its chemical synthesis to its metabolic formation and stability in biological systems.

1. Chemical Synthesis:

- The synthetic route used to produce endoxifen standards or analogues can result in different initial E/Z ratios.[13][14] Some synthetic methods may favor the formation of one isomer over the other, while others may produce a mixture.[22]

2. Formulation and Storage:

- As previously mentioned, the conditions under which endoxifen is formulated and stored can significantly impact the E/Z ratio.[11] For pharmaceutical preparations, controlling factors like pH, temperature, and light exposure is crucial to maintain the desired isomeric composition.[15]

3. In Vivo Metabolism:

- The stereoselectivity of the CYP enzymes involved in tamoxifen metabolism can influence the E/Z ratio of the resulting endoxifen. The genetic polymorphisms in these enzymes, particularly CYP2D6, can lead to inter-individual variability in the metabolic profile of tamoxifen and its metabolites.[23]

4. Sample Handling and Analysis:

- The process of collecting, storing, and analyzing biological samples can introduce artifacts in the measured E/Z ratio. It is imperative to use validated procedures that minimize the risk of isomerization during these steps. This includes storing samples at low temperatures (e.g., -80 °C), protecting them from light, and using analytical methods with short run times.

Conclusion: A Call for Rigorous Isomer-Specific Analysis

The pharmacological activity of N-Desmethyl-4'-hydroxy tamoxifen is intrinsically linked to its geometric isomerism. The potent antiestrogenic (Z)-isomer is the primary contributor to the therapeutic effects of tamoxifen, while the (E)-isomer is significantly less active. This critical difference underscores the necessity for researchers, clinicians, and drug developers to employ analytical methods that can accurately and reliably determine the E/Z isomer ratio of endoxifen.

By understanding the factors that influence this ratio and implementing robust analytical workflows, the scientific community can gain a more precise understanding of tamoxifen's mechanism of action, improve therapeutic drug monitoring, and develop more effective strategies for the treatment of ER-positive breast cancer. The methodologies and principles outlined in this guide provide a framework for achieving this crucial analytical objective.

References

- Teunissen, S. F., et al. (2010). Bioanalytical methods for determination of tamoxifen and its phase I metabolites: a review. Vertex AI Search.

- Teunissen, S. F., et al. (2025). Bioanalytical methods for determination of tamoxifen and its phase I metabolites: A review. Vertex AI Search.

- Yusuf, H., et al. The application of bioanalytical method of tamoxifen and its active metabolites for therapeutic drug monitoring in breast cancer patients: a review.

- Fauq, A. H., et al. (2010). A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen). Bioorganic & Medicinal Chemistry Letters.

- (2024). Bio-Analytical Method Development and Validation for The Estimation of Tamoxifen in Plasma by Using RP-HPLCMethod.

- Gjerde, J., et al. (2018).

- (2018). Structure of tamoxifen stereoisomers and subsequent cytochrome P450...

- Fauq, A. H., et al. (2010). A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen). PubMed.

- Murphy, C. S., et al. (1990). Structure-function relationships of hydroxylated metabolites of tamoxifen that control the proliferation of estrogen-responsive T47D breast cancer cells in vitro. PubMed.

- Johnson, M. D., et al. (2004). Pharmacological Characterization of 4-hydroxy- N -desmethyl Tamoxifen, a Novel Active Metabolite of Tamoxifen. SciSpace.

- (2023). Understanding Tamoxifen's Mechanism: A Chemical Perspective. Dakota Pharm.

- Ford, J., et al. (2016). Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development. PLOS ONE.

- Johnson, M. D., et al. (2004). Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen. PubMed.

- Liu, H., et al. (2013). Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis. Journal of Pharmaceutical and Biomedical Analysis.

- Ford, J., et al. (2016). Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development. PubMed.

- Meltzer, N. M., et al. (1984).

- Jager, M., et al. (2018). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer. NIH.

- Lim, J. S., et al. (2016). Variations in plasma concentrations of tamoxifen metabolites and the effects of genetic polymorphisms on tamoxifen metabolism in Korean patients with breast cancer. Therapeutic Drug Monitoring.

- Johnson, M. D., et al. (2004). Pharmacological Characterization of 4-hydroxy-N-desmethyl Tamoxifen, a Novel Active Metabolite of Tamoxifen.

- Lim, Y. C., et al. (2005). Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen.

- Binkhorst, L., et al. (2010). Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry. PubMed.

- Antunes, M. V., et al. (2012). Development and validation of a method for the separation and determination of the Z-isomer and N-demethyltamoxifen by thin-layer chromatography.

- Mürdter, T. E., et al. (2011). Activity Levels of Tamoxifen Metabolites at the Estrogen Receptor and the Impact of Genetic Polymorphisms of Phase I and. Ovid.

- Mürdter, T. E., et al. (2011). Activity Levels of Tamoxifen Metabolites at the Estrogen Receptor and the Impact of Genetic Polymorphisms of Phase I and II Enzymes on Their Concentration Levels in Plasma.

- (2006). Chemically stable compositions of 4-hydroxy tamoxifen.

- Alvi, S. N., et al. (2001). Separation and determination of E and Z-isomers of Tamoxifen by ion-pair high-performance liquid chromatography.

- Szabó, Z., et al. (2021). Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character. MDPI.

- Lim, Y. C., et al. (2005). Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen. Clinical Pharmacology & Therapeutics.

- Wiebe, V. J., et al. (1992).

- (2004). 4-Hydroxytamoxifen. Sigma-Aldrich.

- N-Desmethyl-4-hydroxy Tamoxifen (approx. 1:1 E/Z Mixture). LGC Standards.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-function relationships of hydroxylated metabolites of tamoxifen that control the proliferation of estrogen-responsive T47D breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ptacts.uspto.gov [ptacts.uspto.gov]

- 14. A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. EP1727532B1 - Chemically stable compositions of 4-hydroxy tamoxifen - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Bioanalytical methods for determination of tamoxifen and its phase I metabolites: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 19. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Variations in plasma concentrations of tamoxifen metabolites and the effects of genetic polymorphisms on tamoxifen metabolism in Korean patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro and In Vivo Evaluation of Endoxifen (N-Desmethyl-4'-hydroxy Tamoxifen)

Introduction: The Clinical Significance of Endoxifen

Tamoxifen, a selective estrogen receptor modulator (SERM), has long been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, tamoxifen is a prodrug that requires metabolic activation to exert its therapeutic effects.[1][2][3] Its bioactivity is largely attributed to its hydroxylated metabolites, primarily 4-hydroxytamoxifen (4-OHT) and N-desmethyl-4'-hydroxy tamoxifen, more commonly known as endoxifen.[1][4] Both metabolites exhibit a significantly higher binding affinity for the estrogen receptor (ER)—30 to 100 times greater than tamoxifen itself.[1][2][5][6]

While both are potent, compelling evidence suggests that endoxifen is the key mediator of tamoxifen's clinical efficacy.[2][7] This is primarily due to its substantially higher steady-state plasma concentrations in patients, which are approximately 5 to 10 times greater than those of 4-OHT.[1][7] The formation of endoxifen is critically dependent on the cytochrome P450 enzyme CYP2D6.[8][9][10] This guide provides an in-depth technical overview of the essential in vitro and in vivo methodologies employed to characterize the pharmacology of endoxifen, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: In Vitro Characterization of Endoxifen's Bioactivity

In vitro studies are fundamental to elucidating the molecular mechanisms of action of endoxifen and for the initial screening of its therapeutic potential. These assays provide a controlled environment to dissect specific cellular and molecular events.

Core In Vitro Assays for Endoxifen Evaluation

A panel of well-established in vitro assays is crucial for a comprehensive understanding of endoxifen's bioactivity. These include:

-

Cell Viability and Proliferation Assays: These assays are the workhorses for determining the cytostatic or cytotoxic effects of endoxifen on cancer cells. Commonly used methods include MTT and CCK-8 assays.[2]

-

Estrogen Receptor (ER) Binding Assays: Competitive binding assays are employed to determine the affinity of endoxifen for the estrogen receptor relative to estradiol and other tamoxifen metabolites.

-

Gene Expression Analysis: The expression of estrogen-responsive genes, such as the progesterone receptor (PR), serves as a biomarker for the antiestrogenic activity of endoxifen.[7][11] Quantitative real-time PCR (qRT-PCR) is the standard method for this analysis.

-

Protein Expression and Degradation Analysis: Western blotting is used to assess the impact of endoxifen on the expression levels of key proteins, most notably the estrogen receptor alpha (ERα).[2][12]

Experimental Workflow: In Vitro Assessment of Endoxifen

The following diagram outlines a typical experimental workflow for the in vitro characterization of endoxifen.

Detailed Protocol: Cell Proliferation Assay (MTT)

-

Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of endoxifen (e.g., 1 nM to 10 µM) in the presence and absence of 17β-estradiol (E2) to assess its antiestrogenic activity. Include appropriate vehicle controls.

-

Incubation: Incubate the cells for a defined period, typically 4 to 6 days.[2]

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell proliferation by 50%).[2]

Data Presentation: Comparative In Vitro Potency

| Compound | ER Binding Affinity (Relative to Estradiol) | IC50 in MCF-7 cells (nM) |

| Tamoxifen | 1-2% | ~1000 |

| 4-Hydroxytamoxifen | ~100% | ~10 |

| Endoxifen | ~100% | ~10 |

Note: The values presented are approximate and can vary depending on the specific experimental conditions.

Part 2: In Vivo Assessment of Endoxifen's Efficacy and Pharmacokinetics

In vivo studies are indispensable for evaluating the therapeutic efficacy, pharmacokinetics (PK), and potential toxicity of endoxifen in a whole-organism context. Animal models, particularly mice and rats, are extensively used for these investigations.[13][14]

Key Considerations for In Vivo Study Design

-

Animal Models: Ovariectomized athymic nude mice bearing ER+ human breast cancer xenografts (e.g., MCF-7) are a standard model for efficacy studies.[15] Humanized mouse models for CYP2D6 can be valuable for studying the metabolism of tamoxifen to endoxifen.[16]

-

Dosing and Administration: The route of administration (e.g., oral gavage, subcutaneous injection) and the dosing regimen should be carefully selected to mimic clinical scenarios as closely as possible.[5][17]

-

Pharmacokinetic Analysis: Serial blood sampling is performed to determine key PK parameters such as Cmax, Tmax, AUC, and half-life of endoxifen and other tamoxifen metabolites.[13]

-

Efficacy Endpoints: Tumor volume is the primary endpoint in xenograft models.[15] Biomarker analysis of tumor tissue can provide insights into the mechanism of action.

-

Toxicity Assessment: Monitoring of animal weight, general health, and histopathological analysis of major organs are crucial for evaluating the safety profile of endoxifen.

Experimental Workflow: In Vivo Xenograft Study

The following diagram illustrates a typical workflow for an in vivo xenograft study to evaluate the efficacy of endoxifen.

Data Presentation: Representative Pharmacokinetic Parameters in Mice

| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |

| Tamoxifen | Oral | 20 | >1000 | 3-6 | 15,900 |

| 4-Hydroxytamoxifen | Oral | 20 | 26.4 | ~6 | 13,900 |

| Endoxifen | Oral | 20 | ~1.9 | ~6 | - |

Data adapted from studies in female mice.[5][13] Note the significantly lower Cmax of endoxifen when tamoxifen is administered, highlighting the importance of direct endoxifen administration in some research contexts.

Part 3: Bridging In Vitro Findings to In Vivo Outcomes

A critical aspect of drug development is the translation of in vitro data to predict in vivo efficacy. For endoxifen, a key observation is the concentration-dependent nature of its effects. In vitro studies have shown that at high concentrations, endoxifen can induce the degradation of ERα via the proteasome pathway, a mechanism more akin to pure antiestrogens like fulvestrant.[2][12] This is in contrast to 4-OHT, which tends to stabilize the ERα protein.[2]

This differential mechanism of action at varying concentrations underscores the importance of achieving sufficient plasma levels of endoxifen in vivo to exert its full therapeutic potential.[12][18] Therefore, in vivo pharmacokinetic studies are crucial to confirm that the administered dose of endoxifen achieves plasma concentrations that are comparable to the effective concentrations observed in in vitro assays.

Signaling Pathway: Differential Effects of Endoxifen and 4-OHT on ERα

Conclusion

The comprehensive evaluation of endoxifen through a combination of rigorous in vitro and in vivo studies is paramount for advancing our understanding of its therapeutic potential. The methodologies outlined in this guide provide a robust framework for characterizing its bioactivity, pharmacokinetics, and efficacy. As research continues to underscore the central role of endoxifen in tamoxifen therapy, these experimental approaches will remain critical for the development of novel therapeutic strategies and for personalizing treatment for patients with ER+ breast cancer.

References

-

American Association for Cancer Research. Endoxifen has antiestrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen. Cancer Research. 2004;64(7 Supplement):1000. Available from: [Link]

-

PubMed. Influence of tamoxifen and its N-desmethyl and 4-hydroxy metabolites on rat liver microsomal enzymes. Available from: [Link]

-

National Institutes of Health. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies. Available from: [Link]

-

National Institutes of Health. Endoxifen's Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens. Available from: [Link]

-

Drug Metabolism and Disposition. Metabolites, pharmacodynamics, and pharmacokinetics of tamoxifen in rats and mice compared to the breast cancer patient. 1991;19(1):36-43. Available from: [Link]

-

National Institutes of Health. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside. Available from: [Link]

-

PubMed. Metabolites, pharmacodynamics, and pharmacokinetics of tamoxifen in rats and mice compared to the breast cancer patient. Available from: [Link]

-

PLOS One. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control. 2016;11(4):e0152994. Available from: [Link]

-

Wikipedia. Endoxifen. Available from: [Link]

-

PubMed. Tamoxifen metabolism: pharmacokinetic and in vitro study. Available from: [Link]

-

American Association for Cancer Research. Tamoxifen Resistance in Breast Tumors Is Driven by Growth Factor Receptor Signaling with Repression of Classic Estrogen Receptor Genomic Function. Cancer Research. 2005;65(17):7982-90. Available from: [Link]

-

American Association for Cancer Research. Endoxifen, but not 4-hydroxytamoxifen, degrades the estrogen receptor in breast cancer cells: a differential mechanism of action potentially explaining CYP2D6 effect. Clinical Cancer Research. 2009;15(2):19. Available from: [Link]

-

Medscape. Metabolizing Enzymes and Endocrine Therapy in Breast Cancer. Available from: [Link]

-

PubMed. Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen. Available from: [Link]

-

ResearchGate. Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen. Available from: [Link]

-

National Institutes of Health. Tamoxifen metabolism: pharmacokinetic and in vitro study. Available from: [Link]

-

Mayo Clinic. Discovering Key to Tamoxifen's Effectiveness in Treating Breast Cancer. Available from: [Link]

-

National Institutes of Health. Generating a Precision Endoxifen Prediction Algorithm to Advance Personalized Tamoxifen Treatment in Patients with Breast Cancer. Available from: [Link]

-

Icahn School of Medicine at Mount Sinai. Tamoxifen Metabolite Testing. Available from: [Link]

-

ClinPGx. Tamoxifen Pathway, Pharmacokinetics. Available from: [Link]

-

National Institutes of Health. Tamoxifen Therapy and CYP2D6 Genotype. Available from: [Link]

-

National Institutes of Health. Application of Mice Humanized for CYP2D6 to the Study of Tamoxifen Metabolism and Drug–Drug Interaction with Antidepressants. Available from: [Link]

-

National Institutes of Health. Tamoxifen and CYP2D6: A Contradiction of Data. Available from: [Link]

-

PubMed. Reduction of tamoxifen resistance in human breast carcinomas by tamoxifen-containing liposomes in vivo. Available from: [Link]

-

PubMed. Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen. Available from: [Link]

-